Taurohyodeoxycholic Acid (THDCA) vs. Ursodeoxycholic Acid (UDCA) in Human Gallstone Dissolution: 2.7-Fold Higher Complete Response Rate at 6 Months
In a controlled, randomized, double-blind study (n=50), taurohyodeoxycholic acid (THDCA), the taurine conjugate of HDCA, achieved a complete gallstone dissolution rate of 52.2% after 6 months of therapy at approximately 7.5 mg/kg/day, compared to 19% for UDCA at equivalent dosing, a statistically significant difference (p=0.0225) [1]. Complete dissolution was observed in 8% of THDCA-treated patients as early as 3 months, whereas no patients in the UDCA group achieved complete dissolution at this earlier timepoint. Stone diameter decreased in both groups, but stone number reduction was observed only in the THDCA arm, though this parameter did not reach statistical significance. Adverse events were reported in 13% of THDCA patients versus 28% of UDCA patients, a difference that did not attain statistical significance. Notably, 14% of UDCA-treated patients acquired gallstone calcification rims, a phenomenon not observed in the THDCA group [1].
| Evidence Dimension | Complete gallstone dissolution rate (primary efficacy endpoint) |
|---|---|
| Target Compound Data | 52.2% (THDCA group) |
| Comparator Or Baseline | 19% (UDCA group) |
| Quantified Difference | 33.2 absolute percentage points; 2.7-fold higher complete dissolution rate |
| Conditions | 6-month treatment; 250 mg BID (~7.5 mg/kg/day); n=50 non-obese patients with ≤3 radiolucent cholesterol stones (≤16 mm diameter) in well-visualized gallbladders; randomized, double-blind, parallel-group controlled trial |
Why This Matters
This head-to-head clinical evidence demonstrates that the tauro-conjugate of HDCA provides superior gallstone dissolution efficacy compared to UDCA, the current first-line bile acid for this indication, directly informing clinical research design and compound selection for litholytic applications.
- [1] Dissolution of Cholesterol Gallstones by Taurohyodeoxycholic Acid in Carefully Selected Patients: A Double-Blind Controlled Study. Clinical Drug Investigation. 1996;11:131-138. View Source
